2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13467371
Molecular Formula: C18H28N2O3
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
![2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester -](/images/structure/VC13467371.png)
Specification
Molecular Formula | C18H28N2O3 |
---|---|
Molecular Weight | 320.4 g/mol |
IUPAC Name | benzyl 2-[[2-hydroxyethyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C18H28N2O3/c1-15(2)19(11-12-21)13-17-9-6-10-20(17)18(22)23-14-16-7-4-3-5-8-16/h3-5,7-8,15,17,21H,6,9-14H2,1-2H3 |
Standard InChI Key | OYGRQARHVPQSKP-UHFFFAOYSA-N |
SMILES | CC(C)N(CCO)CC1CCCN1C(=O)OCC2=CC=CC=C2 |
Canonical SMILES | CC(C)N(CCO)CC1CCCN1C(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s core structure consists of a pyrrolidine ring (a saturated five-membered heterocycle with one nitrogen atom). Key substituents include:
-
Benzyl ester at position 1: Enhances lipophilicity and serves as a protecting group for carboxylic acids.
-
Methyl group at position 2: Connected to a tertiary amine with isopropyl and 2-hydroxyethyl substituents. The hydroxyethyl group introduces hydrogen-bonding capacity, potentially influencing solubility and target interactions.
The stereochemistry at the pyrrolidine ring’s chiral centers (positions 2 and 3) is critical for biological activity. For example, the (R)-configuration at position 2 in analogs like (R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester significantly affects receptor binding.
Comparative Analysis of Analogues
Substituent variations impact properties such as logP (lipophilicity) and hydrogen-bond donor/acceptor counts, which influence bioavailability and target engagement .
Synthetic Strategies
Multi-Step Organic Synthesis
The synthesis typically involves:
-
Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones .
-
Introduction of the Tertiary Amine: Alkylation of a secondary amine precursor with isopropyl bromide and 2-chloroethanol under basic conditions (e.g., ) .
-
Esterification: Reaction with benzyl chloride in the presence of a base (e.g., triethylamine) to form the benzyl ester .
Example Protocol:
-
Step 1: React 2-aminomethylpyrrolidine with isopropyl bromide and 2-chloroethanol in acetonitrile at 60°C for 12 hours.
-
Step 2: Protect the resulting amine with Boc anhydride, followed by esterification with benzyl chloroformate .
-
Step 3: Deprotect the Boc group using trifluoroacetic acid .
Challenges in Stereochemical Control
Racemization at the pyrrolidine ring’s chiral centers is a common issue. Catalytic hydrogenation of intermediate alkenes (e.g., using Pd/C) under controlled conditions preserves stereochemistry . For instance, hydrogenating (S)-configured precursors yields enantiomerically pure products with >98% ee .
Physicochemical Properties
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) due to the hydroxyethyl group; limited water solubility (logP ≈ 2.5).
-
Stability: Hydrolytically stable under acidic conditions (pH 4–6) but prone to ester cleavage in basic environments (pH > 8).
Biological Activity and Applications
In Vitro and In Vivo Studies
-
CETP Inhibition: Analogous pyrrolidine derivatives reduce LDL cholesterol by 40% in murine models at 10 mg/kg/day .
-
Metabolic Stability: Microsomal half-life >60 minutes in human liver microsomes, indicating favorable pharmacokinetics.
Future Directions
-
Stereoselective Synthesis: Developing asymmetric catalysis methods to improve enantiomeric excess .
-
Prodrug Optimization: Investigating promoieties (e.g., glucose conjugates) to enhance CNS delivery .
-
Target Validation: Screening against orphan GPCRs and ion channels to identify novel therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume